An In-depth Technical Guide to Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate
An In-depth Technical Guide to Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological significance of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.
Core Chemical and Physical Properties
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound with a pyrazole core, a functional group that is a constituent of many biologically active compounds.[1] Its chemical structure and properties make it a valuable intermediate in the synthesis of various pharmaceutical agents.[2]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | [3] |
| CAS Number | 23286-70-6 | [3] |
| Molecular Formula | C₇H₁₁N₃O₂ | [3] |
| Molecular Weight | 169.18 g/mol | [3] |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1N)C | [3] |
| InChI Key | WOCMIZZYXHVSPS-UHFFFAOYSA-N | [3] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Source |
| Physical State | Solid | [4] |
| Melting Point | 96-100 °C | [4] |
| ¹H NMR | Chemical shifts correspond to the proposed structure. | [5] |
| ¹³C NMR | Typical chemical shifts for a 4,5-dihydro-1H-pyrazole ring are observed. | [5] |
| Mass Spectrometry | EI-MS: m/z = 155 [M+1]⁺ (for a similar pyrazole carboxylate) | [6] |
| Crystallography | Triclinic, P-1 space group (for a related methylsulfanyl derivative) | [2] |
Synthesis and Experimental Protocols
The synthesis of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its derivatives is well-documented in the scientific literature. A common synthetic route involves the condensation of a hydrazine derivative with a suitable β-keto ester or an equivalent precursor.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of pyrazole derivatives, which is applicable to the title compound.
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
Detailed Experimental Protocol: Synthesis of a Related Pyrazole
The following protocol is adapted from a published procedure for the synthesis of a structurally similar compound, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, which provides valuable insight into the experimental conditions.[2]
Materials:
-
Potassium hydroxide
-
Acetonitrile (MeCN)
-
Ethyl cyanoacetate
-
Carbon disulfide
-
Dimethyl sulfate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of potassium hydroxide (0.2 mol) in acetonitrile (200 ml) is prepared in a round-bottomed flask and cooled in an ice bath.
-
Ethyl cyanoacetate (0.2 mol) is added gradually to the cooled solution with stirring.
-
After stirring for 30 minutes at 273 K, carbon disulfide (0.2 mol) is added while maintaining vigorous stirring.
-
Stirring is continued for 1 hour, after which dimethyl sulfate (0.4 mol) is added dropwise. The reaction mixture is left to stir overnight.
-
The mixture is filtered, and the filtrate is concentrated on a rotary evaporator to remove the solvent.
-
The residue is dissolved in ethanol (50 ml), and hydrazine hydrate (0.2 mol) is added dropwise.
-
The solution is evaporated in vacuo to yield the crude product.
-
The crude product is purified by column chromatography to afford the final product.
Biological Activity and Potential Applications
Derivatives of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate have shown promising biological activities, particularly as analgesic and anti-inflammatory agents.[7][8] The pyrazole scaffold is a well-known pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Table 3: Reported Biological Activities of Related Pyrazole Derivatives
| Activity | Model | Key Findings | Reference |
| Analgesic | Acetic acid-induced writhing test in mice | Significant reduction in writhing compared to control. | [7] |
| Anti-inflammatory | Carrageenan-induced paw edema test in rats | Significant inhibition of paw edema. | [7] |
| Ulcerogenic Potential | - | Showed a significantly lower ulcerogenic index compared to diclofenac sodium. | [7] |
Potential Mechanism of Action
While the specific signaling pathways for ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate are not extensively detailed in the provided search results, the anti-inflammatory activity of many pyrazole-containing compounds is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Caption: Hypothesized inhibition of the COX pathway by pyrazole derivatives.
Safety and Handling
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and its derivatives are classified as irritants. Standard laboratory safety precautions should be observed when handling these compounds.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound being used.[10]
References
- 1. jocpr.com [jocpr.com]
- 2. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
